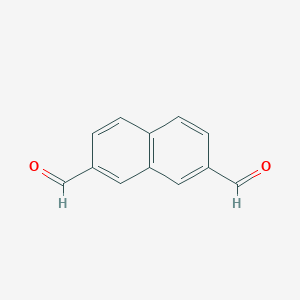

Naphthalene-2,7-dicarbaldehyde

Descripción general

Descripción

Naphthalene-2,7-dicarbaldehyde is an organic compound with the molecular formula C12H8O2 It is a derivative of naphthalene, featuring two formyl groups attached to the 2 and 7 positions of the naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Naphthalene-2,7-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,7-dimethylnaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield.

Análisis De Reacciones Químicas

Types of Reactions

Naphthalene-2,7-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form naphthalene-2,7-dicarboxylic acid.

Reduction: Reduction of the aldehyde groups can yield 2,7-dihydroxymethylnaphthalene.

Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.

Major Products Formed

Oxidation: Naphthalene-2,7-dicarboxylic acid.

Reduction: 2,7-Dihydroxymethylnaphthalene.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Naphthalene-2,7-dicarbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is employed in the derivatization of biomolecules for fluorescence-based detection and analysis.

Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of Naphthalene-2,7-dicarbaldehyde involves its ability to form stable derivatives with various nucleophiles. The formyl groups react with amines, thiols, and other nucleophiles to form Schiff bases, thioacetals, and other derivatives. These reactions are facilitated by the electron-withdrawing nature of the formyl groups, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Naphthalenedicarboxaldehyde: Similar in structure but with formyl groups at the 2 and 3 positions.

1,8-Naphthalenedicarboxaldehyde: Formyl groups at the 1 and 8 positions.

2,6-Naphthalenedicarboxaldehyde: Formyl groups at the 2 and 6 positions.

Uniqueness

Naphthalene-2,7-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which influences its reactivity and the types of derivatives it can form. This positioning allows for distinct chemical behavior compared to other naphthalenedicarboxaldehyde isomers, making it valuable for specific applications in synthesis and research.

Actividad Biológica

Naphthalene-2,7-dicarbaldehyde (NDCA) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article explores the biological properties of NDCA, including its antioxidant capabilities, cytotoxic effects, and interactions with DNA.

- Molecular Formula : C₁₂H₈O₂

- Molecular Weight : 184.19 g/mol

- Structure : NDCA features two aldehyde groups attached to a naphthalene ring, contributing to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that NDCA exhibits significant antioxidant properties. A study compared various naphthalene derivatives, revealing that compounds with similar structures to NDCA showed varying degrees of antioxidant activity. The mechanism of action is believed to involve the donation of electrons to free radicals, thereby neutralizing them and preventing cellular damage.

| Compound | IC₅₀ (mM) | Activity Type |

|---|---|---|

| Naphthalene-2,3-dicarboxylic acid | 0.13 | Antioxidant |

| This compound | TBD | Antioxidant (assumed) |

Cytotoxicity

NDCA has been studied for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that NDCA can inhibit cell proliferation in a dose-dependent manner. The IC₅₀ values for NDCA in different cell lines are still under investigation, but preliminary results suggest it may be effective against certain types of cancer cells.

DNA Interaction

One of the most compelling aspects of NDCA is its interaction with DNA. NDCA has been shown to bind to abasic sites in DNA, which can lead to the inhibition of base-excision repair enzymes such as APE1. This interaction is critical as it may induce DNA damage and affect cellular processes related to replication and repair.

Case Study: DNA Cleavage Inhibition

A series of experiments demonstrated that NDCA and similar naphthalenophanes could inhibit DNA repair mechanisms by binding to abasic sites. The following table summarizes the findings:

| Ligand | APE1 Inhibition IC₅₀ (μM) | Cleavage Activity |

|---|---|---|

| This compound | TBD | High |

| Control Ligand | TBD | Low |

Toxicological Profile

The toxicity profile of NDCA has been assessed in various studies. Acute toxicity tests indicate low toxicity levels in animal models, with no significant adverse effects observed at high doses. However, some studies suggest potential skin irritation and eye irritation upon direct contact.

Summary of Toxicological Data

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | LD₅₀ > 5000 mg/kg |

| Dermal Toxicity | LD₅₀ > 2000 mg/kg |

| Eye Irritation | Mild irritation observed |

Propiedades

IUPAC Name |

naphthalene-2,7-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPGRORDDACGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448373 | |

| Record name | 2,7-Naphthalenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19800-49-8 | |

| Record name | 2,7-Naphthalenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19800-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.